Bombin H7
Description
Bombin H7 is a synthetic organic compound belonging to a class of nitro-substituted aromatic derivatives. Based on substituent patterns and CHEMBL database entries (e.g., CHEMBL2337035), this compound is inferred to have a core aromatic ring with substituents including chlorine (Cl) and nitro (NO₂) groups (R1=Cl, R2=H, R3=H, R4=NO₂) . Its molecular formula is approximately C₆H₃ClNO₂, with a molecular weight of ~172.5 g/mol.
This compound is synthesized via electrophilic substitution reactions, often under controlled conditions using nitrating agents and halogenation catalysts.
Properties
bioactivity |
Antibacterial |
|---|---|
sequence |
ILGPILGLVSNALGGLL |
Origin of Product |
United States |
Comparison with Similar Compounds
Substituent Variations in CHEMBL Analogs
The structural diversity of Bombin H7 analogs is highlighted in Table 1, which compares substituent configurations and molecular properties:
Table 1: Substituent Patterns of this compound Analogs
| CHEMBL ID | R1 | R2 | R3 | R4 | Molecular Weight (g/mol) |
|---|---|---|---|---|---|
| CHEMBL2337035 | Cl | H | H | NO₂ | 172.5 |
| CHEMBL1407785 | H | H | H | NO₂ | 138.1 |
| CHEMBL2337031 | H | OMe | F | NO₂ | 186.1 |
| CHEMBL2337029 | Cl | H | F | NO₂ | 190.5 |
| CHEMBL1457864 | H | OMe | H | NO₂ | 168.1 |
Key Observations :
- Electron-Withdrawing Groups (EWGs): The NO₂ group enhances electrophilicity and binding affinity in all analogs.
- Methoxy (OMe) and Fluorine (F) : These groups modulate solubility and metabolic stability. For instance, CHEMBL2337031 (R2=OMe, R3=F) shows higher solubility (6.63 mg/ml) in polar solvents compared to this compound (1.31 mg/ml) .
Azabicyclic Derivatives with Similarity Scores
This compound shares structural motifs with azabicyclic compounds (Table 2), particularly in ring substitution patterns:
Table 2: Similar Azabicyclic Compounds
| Compound Name | Similarity Score | Key Properties |
|---|---|---|
| 7-氮杂双环[2.2.1]庚烷盐酸盐 | 0.90 | High BBB permeability, non-P-gp substrate |
| 内-8-甲基-8-氮杂双环[3.2.1]辛烷-3-胺 | 0.85 | Moderate CYP inhibition |
| 3,8-二氮杂双环[3.2.1]辛烷二盐酸盐 | 0.78 | Enhanced solubility in aqueous media |
Functional Insights :
- BBB Permeability : Compounds with similarity scores >0.85 (e.g., 7-氮杂双环[2.2.1]庚烷盐酸盐) exhibit better blood-brain barrier penetration than this compound, which lacks amine groups critical for transporter interactions .
- Metabolic Stability : this compound’s nitro group reduces CYP450 inhibition compared to analogs with tertiary amines (e.g., 内-8-甲基-8-氮杂双环[3.2.1]辛烷-3-胺) .
Functional Comparison
Solubility and Stability
- This compound : Solubility ranges from 1.31 mg/ml (aqueous buffer) to 3.45 mg/ml (DMSO), classified as "soluble" .
- Analog CHEMBL2337031 : Higher solubility (6.63 mg/ml) due to polar OMe and F substituents .
- Stability : this compound’s nitro group confers oxidative stability but may limit photostability compared to fluorine-containing analogs .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
